molecular formula C22H18ClNO2S B376186 N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide CAS No. 461431-20-9

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide

Katalognummer: B376186
CAS-Nummer: 461431-20-9
Molekulargewicht: 395.9g/mol
InChI-Schlüssel: OYQCLTPUCLSYKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a tetrahydrobenzothiophene ring system, which is further substituted with a phenylcarbonyl group and a chlorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Eigenschaften

CAS-Nummer

461431-20-9

Molekularformel

C22H18ClNO2S

Molekulargewicht

395.9g/mol

IUPAC-Name

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide

InChI

InChI=1S/C22H18ClNO2S/c23-16-10-6-9-15(13-16)21(26)24-22-19(17-11-4-5-12-18(17)27-22)20(25)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,24,26)

InChI-Schlüssel

OYQCLTPUCLSYKQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4

Kanonische SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrobenzothiophene core, which can be achieved through a cyclization reaction of appropriate precursors. The phenylcarbonyl group is then introduced via a Friedel-Crafts acylation reaction. Finally, the benzamide group is formed through an amidation reaction with 3-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as palladium or platinum, to facilitate the cyclization and acylation reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new amides or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-N-(3,4-dichlorophenyl)benzamide
  • 3-chloro-N-(2,3-dichlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

Compared to similar compounds, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chlorobenzamide is unique due to the presence of the tetrahydrobenzothiophene ring system and the phenylcarbonyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.